molecular formula C11H14ClFO B14061402 1-(3-Chloropropyl)-5-ethoxy-2-fluorobenzene

1-(3-Chloropropyl)-5-ethoxy-2-fluorobenzene

Cat. No.: B14061402
M. Wt: 216.68 g/mol
InChI Key: OCKANAJNABUQSJ-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-5-ethoxy-2-fluorobenzene is a halogenated aromatic compound characterized by a benzene ring substituted with a 3-chloropropyl group at position 1, a fluorine atom at position 2, and an ethoxy group at position 3. Its molecular formula is C₁₁H₁₃ClFO, with a molecular weight of 218.67 g/mol. The compound is likely a liquid at room temperature, soluble in organic solvents such as ethyl acetate, and exhibits moderate stability under standard conditions.

For example, the synthesis of 1-(3-chloropropyl)piperidine involves heating with alkylating agents (e.g., 4-(3-chloropropyl)morpholine) at 55–60°C, followed by purification via silica gel column chromatography using ethyl acetate/methanol eluents . Adapting this approach, the target compound could be synthesized by introducing the ethoxy and fluoro substituents prior to alkylation with 3-chloropropyl groups.

Properties

Molecular Formula

C11H14ClFO

Molecular Weight

216.68 g/mol

IUPAC Name

2-(3-chloropropyl)-4-ethoxy-1-fluorobenzene

InChI

InChI=1S/C11H14ClFO/c1-2-14-10-5-6-11(13)9(8-10)4-3-7-12/h5-6,8H,2-4,7H2,1H3

InChI Key

OCKANAJNABUQSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)F)CCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-5-ethoxy-2-fluorobenzene typically involves the alkylation of a fluorobenzene derivative. One common method is the reaction of 1-ethoxy-2-fluorobenzene with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-5-ethoxy-2-fluorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include dehalogenated hydrocarbons.

Scientific Research Applications

1-(3-Chloropropyl)-5-ethoxy-2-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-5-ethoxy-2-fluorobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids.

Comparison with Similar Compounds

1-(3-Chloropropoxy)-4-fluorobenzene (Cisapride Intermediate)

  • Molecular Formula : C₉H₉ClFO.
  • Key Differences : Replaces the ethoxy group with a 3-chloropropoxy chain and shifts the fluorine to position 3.
  • Applications : Direct precursor to Cisapride, a serotonin 5-HT₄ receptor agonist .
  • Synthesis : Likely involves nucleophilic substitution or alkylation steps, similar to methods in .

1-(3-Chloropropyl)-Pyrrolidine Hydrochloride

  • Molecular Formula : C₇H₁₅Cl₂N.
  • Key Differences : Replaces the aromatic core with a pyrrolidine ring, forming a hydrochloride salt.
  • Properties : Enhanced water solubility due to ionic character, contrasting with the hydrophobic nature of the target compound .

3-Chloropropyl-Substituted Carboranes

  • Example : 1-(3-Chloropropyl)-closo-carborane.
  • Key Differences : Features a boron-rich icosahedral cluster instead of a benzene ring.
  • Structural Impact : Steric bulk from the carborane cluster elongates C-C bonds (e.g., 1.672 Å in bis-substituted derivatives) compared to aromatic systems .

Physicochemical Properties

Property 1-(3-Chloropropyl)-5-ethoxy-2-fluorobenzene 1-(3-Chloropropoxy)-4-fluorobenzene 1-(3-Chloropropyl)-Pyrrolidine HCl
Solubility Organic solvents Organic solvents Water-soluble (ionic form)
Stability Moderate Moderate High (salt form)
Boiling/Melting Point Not reported Not reported Likely >200°C (decomposition)

Pharmacological and Regulatory Considerations

  • Domperidone Synthesis : 1-(3-chloropropyl)-2-benzimidazolone is a key intermediate, highlighting the utility of 3-chloropropyl groups in drug manufacturing .
  • This suggests divergent biological activities or metabolic pathways.

Research Findings and Structural Insights

  • Steric Effects : In carboranes, increasing 3-chloropropyl substitution elongates C-C bonds (1.628 Å to 1.672 Å) due to steric strain . Similar effects may occur in the target compound, influencing reactivity or crystallinity.
  • Hydrogen Bonding : Weak C-H···Cl interactions observed in carborane derivatives (e.g., 3.209 Å distance in 1,2-Bis(3-chloropropyl)-carborane) may also stabilize the target compound’s solid-state structure .

Biological Activity

1-(3-Chloropropyl)-5-ethoxy-2-fluorobenzene is an organic compound with a unique structure that suggests potential biological activity. This compound is characterized by a benzene ring substituted with a chloropropyl group, an ethoxy group, and a fluorine atom. Its molecular formula and weight are significant for understanding its reactivity and interactions within biological systems.

Chemical Structure

  • Molecular Formula : C12H14ClF
  • Molecular Weight : Approximately 232.69 g/mol

The presence of halogen substituents (chlorine and fluorine) in the compound can influence its biological activity, particularly in terms of cytotoxicity and potential interactions with cellular macromolecules.

The biological activity of this compound may stem from its ability to interact with various biological targets, including enzymes and receptors. The chloropropyl group may lead to the formation of reactive intermediates that can bind to DNA or proteins, potentially resulting in mutagenicity or cytotoxicity.

Antimicrobial Properties

Research has indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, its structural analogs suggest it could possess similar antimicrobial activities.

Anticancer Potential

The compound has been explored for its potential anticancer properties. In drug discovery contexts, compounds with halogen substitutions are often screened for their ability to inhibit tumor cell lines. The US National Cancer Institute's screenings have highlighted the importance of such compounds in developing new anticancer therapies .

Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial activity of related compounds, several derivatives were tested against Staphylococcus aureus and Enterococcus faecalis. The findings indicated that certain structural modifications enhanced the antibacterial efficacy significantly, suggesting that this compound could also be effective against similar pathogens .

Study 2: Cytotoxicity Evaluation

A comparative analysis of structurally related compounds revealed varying degrees of cytotoxicity in vitro. Compounds exhibiting halogen substitutions were noted to have higher cytotoxic effects on human tumor cell lines. This suggests that this compound may warrant further investigation regarding its cytotoxic potential .

Compound NameAntimicrobial ActivityCytotoxicityReference
This compoundPotentialHigh (needs study)
Ethyl derivativeModerateModerate
Fluorinated analogHighLow

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